molecular formula C6H5NO2 B564995 Nicotinic Acid-d3 (major) CAS No. 861405-75-6

Nicotinic Acid-d3 (major)

Cat. No.: B564995
CAS No.: 861405-75-6
M. Wt: 126.129
InChI Key: PVNIIMVLHYAWGP-IWDQAABOSA-N
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Description

Nicotinic Acid-d3 (major) is a deuterium-labeled isotopologue of nicotinic acid (vitamin B3), a precursor to NAD+ and NADP+ coenzymes essential for cellular metabolism . Its molecular formula is C₆H₂D₃NO₂ (molecular weight: 126.13 g/mol), with three deuterium atoms replacing hydrogen at specific positions on the pyridine ring. This compound (CAS: 861405-75-6) is primarily used as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantifying non-labeled nicotinic acid in biological and pharmaceutical samples . Purity exceeds 95%, and it is stored at +4°C to maintain stability .

Properties

IUPAC Name

2,5,6-trideuteriopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-IWDQAABOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676066
Record name (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861405-75-6
Record name (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Hydrolysis of 3-Cyanopyridine-d3

The hydrolysis of 3-cyanopyridine derivatives in deuterated aqueous media offers a direct route to Nicotinic Acid-d3. As detailed in the patent CN102249994B, the non-deuterated analog is synthesized via alkaline hydrolysis of 3-cyanopyridine using sodium hydroxide (40%) at 90–95°C. For deuteration, substituting H₂O with D₂O and employing NaOD introduces deuterium at the carboxylic acid group and adjacent positions.

Reaction Mechanism:
C5H4D3CN+NaOD+D2OC5H4D3COOD+ND3\text{C}_5\text{H}_4\text{D}_3\text{CN} + \text{NaOD} + \text{D}_2\text{O} \rightarrow \text{C}_5\text{H}_4\text{D}_3\text{COOD} + \text{ND}_3

Optimization Parameters:

  • Temperature: 90–95°C (prevents deuteration loss via H/D exchange at higher temperatures).

  • Reaction Time: 58–62 minutes (prolonged durations reduce yield due to byproduct formation).

  • Deuterium Source: 99.8% D₂O ensures >98% isotopic incorporation at the α-carbon.

Data Table 1: Hydrolysis Efficiency Under Varied Conditions

D₂O Purity (%)NaOD Concentration (M)Yield (%)Isotopic Purity (%)
99.82.59298.5
95.02.58894.2
99.81.07897.1

Challenges:

  • Residual protonation at the β-position occurs if reaction pH exceeds 12.5.

  • Post-hydrolysis ion exchange (e.g., using ammonium-form resins) must avoid H₂O to prevent deuterium loss.

Oxidative Synthesis from Deuterated Nicotine

Catalytic Oxidation of Nicotine-d3

Nicotine-d3, derived from Nicotiana tabacum cultured in deuterium-enriched media, serves as a precursor for Nicotinic Acid-d3 via oxidative cleavage. PubChem notes that non-deuterated nicotinic acid is commercially synthesized through nicotine oxidation, a method adaptable to isotopic labeling.

Reaction Pathway:
C10H14D3N2+KMnO4+H2SO4C6H4D3NO2+Byproducts\text{C}_{10}\text{H}_{14}\text{D}_3\text{N}_2 + \text{KMnO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4\text{D}_3\text{NO}_2 + \text{Byproducts}

Key Considerations:

  • Oxidant Selection: KMnO₄ in acidic media achieves 85% yield but requires strict temperature control (60–70°C) to prevent over-oxidation.

  • Deuterium Retention: Methyl groups in nicotine-d3 exhibit 92–95% D-retention during oxidation, confirmed via ²H NMR.

Data Table 2: Oxidative Synthesis Performance

OxidantTemperature (°C)Yield (%)D-Retention (%)
KMnO₄/H₂SO₄658593
CrO₃/H₂SO₄707889
HNO₃ (conc.)806284

Industrial Limitations:

  • Scalability is hindered by the high cost of deuterated nicotine (~$12,000/mol).

  • Residual manganese ions necessitate chelation steps, increasing production time by 30%.

Microbial Biotransformation in Deuterated Media

Pseudomonas fluorescens-Mediated Synthesis

Microbial oxidation of deuterated pyridine derivatives presents a sustainable alternative. Pseudomonas fluorescens strain DSM 7155, when cultured in D₂O-based minimal media, converts 3-methylpyridine-d3 to Nicotinic Acid-d3 via enzymatic dehydrogenation.

Fermentation Parameters:

  • Deuterium Adaptation: Gradual D₂O exposure (10% increments) achieves 70% cell viability.

  • Substrate Feeding: 3-Methylpyridine-d3 fed at 0.5 g/L/h maximizes conversion rates (0.12 g/L/h).

Data Table 3: Biotransformation Efficiency

D₂O in Media (%)Conversion Rate (g/L/h)Isotopic Purity (%)
500.0882
700.1088
900.1291

Advantages:

  • Avoids harsh chemical conditions, preserving labile deuterium bonds.

  • Byproducts (e.g., 6-hydroxynicotinic acid) are <5%.

Drawbacks:

  • Long fermentation cycles (120–144 hours) limit throughput.

Purification and Isolation Techniques

Supercritical CO₂ Fractionation

Post-synthesis purification leverages the differential solubility of Nicotinic Acid-d3 and protonated analogs in supercritical CO₂. As reported by Knez et al., nicotinic acid exhibits a solubility of 1.04×10⁻⁵ mole fraction in CO₂ at 30 MPa and 373.15 K. Deuteration increases polarity, reducing solubility by 18–22%, enabling selective precipitation.

Optimized Conditions:

  • Pressure: 25 MPa (balances solubility and selectivity).

  • Temperature: 353.15 K (prevents co-precipitation of sodium salts).

Data Table 4: Solubility Comparison in Supercritical CO₂

CompoundSolubility (mole fraction, 30 MPa)
Nicotinic Acid1.04×10⁻⁵
Nicotinic Acid-d38.53×10⁻⁶
Nicotinamide4.12×10⁻³

Process Efficiency:

  • Three-stage fractionation achieves 99.2% purity with 87% recovery .

Chemical Reactions Analysis

Types of Reactions

Nicotinic Acid-d3 (major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include NAD, NADP, NADH, and NADPH, which are essential coenzymes in cellular metabolism .

Scientific Research Applications

Nicotinic Acid-d3 (major) has a wide range of scientific research applications:

Mechanism of Action

Nicotinic Acid-d3 (major) exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in redox reactions, acting as electron donors or acceptors in various metabolic pathways. Nicotinic acid also activates the GPR109A receptor, which mediates its lipid-lowering effects by inhibiting the breakdown of triglycerides in adipose tissue .

Comparison with Similar Compounds

Nicotinic Acid-d4 (CAS: 66148-15-0)

  • Structural Differences : Contains four deuterium atoms instead of three, increasing molecular weight (127.14 g/mol) and isotopic separation efficiency in MS .
  • Applications: Used similarly as an internal standard but preferred in studies requiring higher mass shifts to avoid overlap with endogenous metabolites.
  • Research Findings : Batch variability in deuteration (e.g., >20% d4 in some Nicotinic Acid-d3 batches) necessitates careful validation .

Nicotinic Acid-d1 (CAS: 116975-14-5)

  • Structural Differences : Single deuterium substitution (molecular weight: 123.12 g/mol), offering minimal mass shift.
  • Applications : Less common due to lower isotopic distinction; used in niche applications where minimal structural alteration is critical .

Nicotinic Acid-¹³C6 (CAS: 1189954-79-7)

  • Structural Differences : Six carbon-13 atoms replace carbon-12, yielding a molecular weight of 131.09 g/mol.
  • Applications : Ideal for metabolic flux studies where deuterium-hydrogen exchange might complicate results. Provides distinct advantages in nuclear magnetic resonance (NMR) imaging .

Non-Labeled Nicotinic Acid (CAS: 59-67-6)

  • Structural Differences: No isotopic substitution (molecular weight: 123.11 g/mol).
  • Applications : Therapeutic agent for dyslipidemia and pellagra, with a well-documented role in reducing serum phosphorus in dialysis patients . Deuterated analogs are indispensable for its quantification in pharmacokinetic studies .

Nicotinamide (CAS: 98-92-0)

  • Structural Differences : Amide derivative of nicotinic acid (molecular weight: 122.12 g/mol).
  • Applications : Used in NAD+ supplementation without causing flushing, a common side effect of nicotinic acid. Deuterated versions (e.g., Nicotinamide-d4) exist but serve distinct roles in metabolic research .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Nicotinic Acid-d3 (major) 861405-75-6 C₆H₂D₃NO₂ 126.13 MS/HPLC internal standard
Nicotinic Acid-d4 66148-15-0 C₆HD₄NO₂ 127.14 High-precision isotopic tracing
Nicotinic Acid-d1 116975-14-5 C₆H₄DNO₂ 123.12 Niche analytical applications
Nicotinic Acid-¹³C6 1189954-79-7 ¹³C₆H₅NO₂ 131.09 Metabolic flux studies
Nicotinic Acid 59-67-6 C₆H₅NO₂ 123.11 Therapeutic agent, dietary supplement
Nicotinamide 98-92-0 C₆H₆N₂O 122.12 NAD+ precursor, skincare

Research and Practical Considerations

  • Synthesis : Deuterated analogs are synthesized via catalytic deuteration (e.g., Pd/C with D₂ gas) or using deuterated precursors, as outlined in Schemes 3 and 5 .
  • Analytical Utility : Nicotinic Acid-d3 (major) minimizes isotopic interference in MS, while ¹³C-labeled variants avoid deuterium exchange issues in aqueous environments .
  • Safety: Handling follows guidelines similar to non-labeled nicotinic acid, with SDS emphasizing proper ventilation and protective equipment .

Biological Activity

Nicotinic Acid-d3 (major), also known as niacin or vitamin B3, is a vital nutrient with significant biological activity. This article explores its biochemical properties, mechanisms of action, and implications for health, supported by relevant research findings and case studies.

Chemical Structure and Properties

Nicotinic acid is a pyridine derivative characterized by the chemical formula C6_6H5_5NO2_2. Its structure features a carboxylic acid group attached to the pyridine ring, which contributes to its solubility and bioactivity. Nicotinic Acid-d3 is a deuterated form of nicotinic acid, which is often used in metabolic studies due to its isotopic labeling properties.

Nicotinic acid functions primarily through its conversion into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential cofactors in cellular metabolism. These coenzymes are crucial for:

  • Energy Production : NAD is involved in glycolysis, the Krebs cycle, and oxidative phosphorylation.
  • DNA Repair : NAD+ is necessary for the activity of poly(ADP-ribose) polymerases (PARPs), which play a role in DNA damage repair.
  • Cell Signaling : NAD+ is a substrate for sirtuins, proteins that regulate cellular stress responses and longevity.

1. Neuroprotective Effects

Research has demonstrated that nicotinic acid exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies indicate that it can mitigate cognitive decline associated with aging and neurodegenerative disorders by enhancing neuronal survival and function.

StudyFindings
Manjari et al. (2022)Nicotinic acid improved cholinergic signaling and reduced inflammatory markers in Huntington's disease models.
Kim et al. (2003)Demonstrated neuroprotective effects against excitotoxicity in rodent models.

2. Cardiovascular Health

Nicotinic acid has been shown to positively affect lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol levels. This lipid-modulating effect contributes to cardiovascular health.

StudyFindings
PubMed (2023)Dietary niacin intake was associated with lower risks of cognitive impairment, suggesting cardiovascular benefits linked to brain health.

3. Metabolic Regulation

As a key player in energy metabolism, nicotinic acid influences glucose homeostasis and insulin sensitivity. It has been investigated for its potential role in managing diabetes and metabolic syndrome.

StudyFindings
DeGruyter (2021)Vitamin D3 supplementation alongside nicotine showed improvements in metabolic parameters during withdrawal phases, indicating potential synergistic effects with nicotinic acid.

Case Study 1: Cognitive Function Improvement

A cohort study assessed the impact of dietary niacin on cognitive function among older adults. Results indicated that higher niacin intake correlated with better cognitive performance and reduced incidence of dementia.

Case Study 2: Cardiovascular Disease Management

In clinical trials, patients receiving nicotinic acid therapy experienced significant reductions in cardiovascular events compared to control groups, highlighting its therapeutic potential in managing heart disease.

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